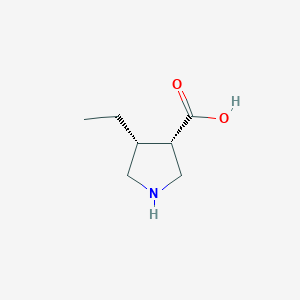

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid

Beschreibung

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by an ethyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its stereochemistry (3S,4R) is critical for its physicochemical and biological properties. The compound is often utilized as a building block in pharmaceutical synthesis, particularly as a protected intermediate (e.g., Boc- or benzyloxycarbonyl-protected derivatives) for drug candidates like Upadacitinib . Its molecular formula (unprotected form) is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol.

Eigenschaften

IUPAC Name |

(3S,4R)-4-ethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDVWSDMFBDMGI-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the use of asymmetric synthesis techniques, such as the stereoselective reduction of a suitable precursor or the use of chiral catalysts to induce the desired stereochemistry .

Industrial Production Methods: Industrial production of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the consistent production of high-quality material .

Analyse Chemischer Reaktionen

Types of Reactions: (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an alkane.

Substitution: The ethyl group or other substituents on the pyrrolidine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes

Wirkmechanismus

The mechanism of action of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Ethyl vs. Electron-Withdrawing Groups: Trifluoromethyl (in ) and cyano groups increase acidity of the carboxylic acid and improve metabolic stability .

Stereochemical Influence :

- The (3S,4R) configuration distinguishes the target compound from its (3R,4S) diastereomers (e.g., 1423037-43-7 in ), which may exhibit divergent binding affinities in biological systems .

Applications :

- Drug Intermediates : Boc-protected derivatives (e.g., CAS 1310731-87-3 ) are critical in synthesizing JAK inhibitors like Upadacitinib .

- Peptide Mimetics : Analogues with aromatic substituents (e.g., 4-phenyl) are employed in designing enzyme inhibitors or receptor modulators .

Research Findings and Trends

- Synthetic Utility : Protected derivatives (e.g., benzyloxycarbonyl in ) are preferred for solid-phase peptide synthesis due to their stability under basic conditions .

- Biological Activity: Amino-substituted analogs (e.g., 4-aminopyrrolidine-3-carboxylic acid in ) show promise in targeting ion channels or transporters due to their zwitterionic nature .

Biologische Aktivität

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₃N₁O₂ and a molecular weight of 143.19 g/mol. Its structure features a pyrrolidine ring with an ethyl group and a carboxylic acid functional group, which are crucial for its biological activity. The stereochemistry of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid significantly influences its interactions with biological targets.

The biological activity of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid primarily involves its role as an intermediate in the synthesis of various pharmaceuticals. The compound acts by:

- Binding to Enzymes and Receptors : Its chiral nature allows selective binding to specific molecular targets, modulating their activity. This interaction can activate or inhibit biochemical pathways, leading to desired therapeutic effects.

- Inhibition of Janus Kinases (JAK) : Research indicates that derivatives of this compound exhibit JAK-1 inhibitory activity, making it a candidate for treating autoimmune conditions like rheumatoid arthritis and Crohn's disease .

Anticancer Properties

Studies have shown that (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : Compounds derived from (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid have demonstrated efficacy against various cancer cell lines, suggesting potential applications in oncology.

Therapeutic Applications

The compound is being investigated for its potential in treating several conditions:

- Autoimmune Diseases : Clinical trials are ongoing to evaluate its effectiveness in managing rheumatoid arthritis and other inflammatory diseases .

- Cancer Treatment : As a building block for anticancer drugs, it is involved in the synthesis of compounds like lapatinib, which targets specific cancer pathways.

Case Studies

- Rheumatoid Arthritis Treatment :

-

Cancer Cell Line Efficacy :

- Research involving various cancer cell lines indicated that modifications to the core structure of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid enhanced its binding affinity to kinases involved in tumor progression, leading to reduced cell proliferation rates.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid | Structure | Enantiomer with distinct biological activity profiles |

| (3R,4R)-4-Methylpyrrolidine-3-carboxylic acid | Structure | Methyl group instead of ethyl; different pharmacodynamics |

| (2S,5R)-5-Methylpyrrolidine-2-carboxylic acid | Structure | Different carboxyl group position; unique interactions |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.